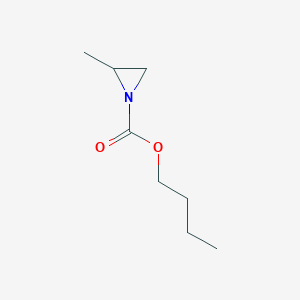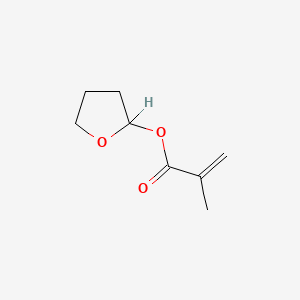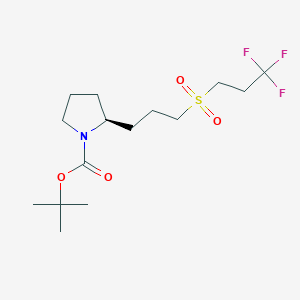
tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate is a complex organic compound with a unique structural framework. This compound belongs to the class of pyrrolidine derivatives, featuring a trifluoropropyl group attached to a sulfonyl moiety, which in turn is connected to a pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate generally involves a multi-step reaction sequence. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the trifluoropropyl sulfonyl group. This can be achieved through nucleophilic substitution reactions where a suitable precursor reacts with trifluoropropylsulfonyl chloride.
Industrial Production Methods: Industrial production of this compound typically utilizes optimized catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques, like chromatography, helps in achieving large-scale production efficiently.
化学反応の分析
Types of Reactions: tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: : Reduction of the trifluoropropyl group can lead to the formation of non-fluorinated derivatives.
Substitution: : The compound is prone to nucleophilic substitution reactions, especially at the pyrrolidine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions often involve specific temperature and pH controls to ensure the desired transformation.
Major Products: The major products of these reactions vary based on the type of reaction:
Oxidation: Products with additional oxygenated functional groups.
Reduction: Simpler hydrocarbon derivatives.
Substitution: Varied pyrrolidine derivatives with different substituents.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research.
Biology: In biology, this compound's structure makes it a valuable probe for studying enzyme-substrate interactions due to its unique trifluoropropyl sulfonyl group.
Medicine: In medicine, this compound may serve as a precursor or a part of drug molecules that target specific pathways, potentially contributing to the development of treatments for various diseases.
Industry: In the industrial sector, this compound finds applications in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropyl sulfonyl group is particularly active, often forming strong interactions with target molecules, which leads to the modulation of specific biochemical pathways.
類似化合物との比較
Similar Compounds:
tert-Butyl (S)-2-(3-(propylsulfonyl)propyl)pyrrolidine-1-carboxylate
tert-Butyl (S)-2-(3-(phenylsulfonyl)propyl)pyrrolidine-1-carboxylate
tert-Butyl (S)-2-(3-(methanesulfonyl)propyl)pyrrolidine-1-carboxylate
Uniqueness: The presence of the trifluoropropyl group distinguishes tert-Butyl (S)-2-(3-((3,3,3-trifluoropropyl)sulfonyl)propyl)pyrrolidine-1-carboxylate from other similar compounds. This functional group enhances its reactivity and interaction with various biological targets, making it a unique candidate for research and industrial applications.
特性
IUPAC Name |
tert-butyl (2S)-2-[3-(3,3,3-trifluoropropylsulfonyl)propyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26F3NO4S/c1-14(2,3)23-13(20)19-9-4-6-12(19)7-5-10-24(21,22)11-8-15(16,17)18/h12H,4-11H2,1-3H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTXRGAXKDTPJU-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCCS(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CCCS(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
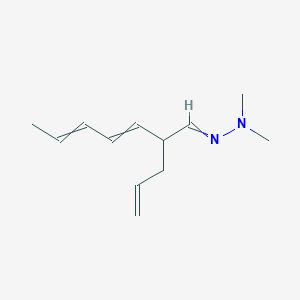
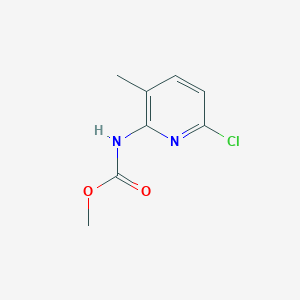
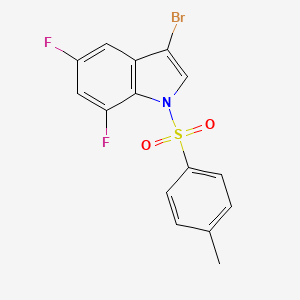
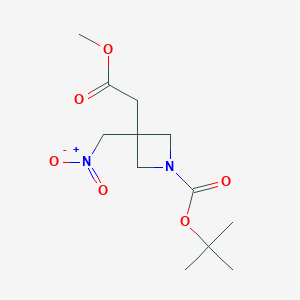
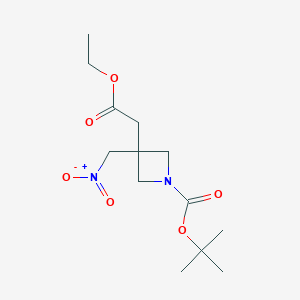
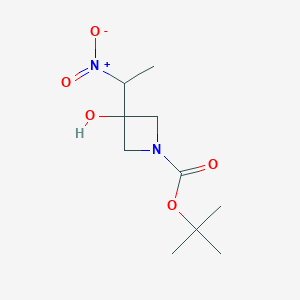
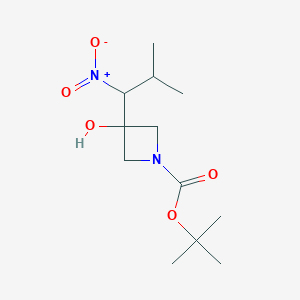
![Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B8254527.png)
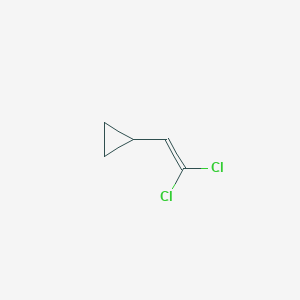
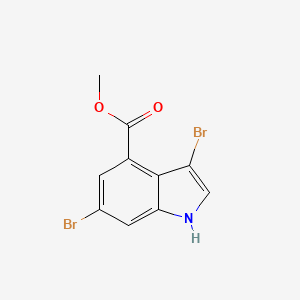
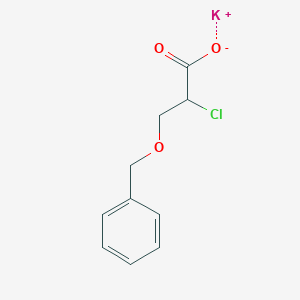
![L-Homoserine, N-[(phenylmethoxy)carbonyl]-, methyl ester](/img/structure/B8254577.png)
